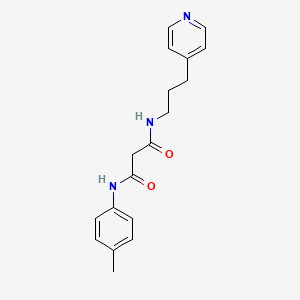![molecular formula C19H23NO4S B3819137 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine](/img/structure/B3819137.png)
2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine
Descripción general
Descripción
2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-based synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MMB-CHMINACA is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Mecanismo De Acción
The psychoactive effects of 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine are mediated through its activation of the CB1 receptor, which is primarily located in the central nervous system. This receptor is responsible for the regulation of several physiological processes, including pain perception, mood, and appetite. This compound binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways and the modulation of these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids, including THC. These effects include increased heart rate, decreased blood pressure, and altered perception of time and space. Additionally, this compound has been shown to have potent analgesic and anti-inflammatory effects, which may be mediated through its activation of the CB1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine in laboratory experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the receptor and downstream signaling pathways, which can be useful in studying the physiological effects of cannabinoids. However, the high potency of this compound also presents a potential safety concern, as it can lead to severe adverse effects in animal models and human subjects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and safety profiles. Additionally, there is a need for further research on the potential therapeutic applications of these compounds, particularly in the treatment of chronic pain and other inflammatory conditions. Finally, there is a need for continued research on the long-term effects of synthetic cannabinoid use, particularly in terms of their potential for addiction and other adverse effects.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine has been extensively studied in the field of synthetic cannabinoid research, with a particular focus on its pharmacological properties and potential therapeutic applications. Several studies have demonstrated the potent analgesic and anti-inflammatory effects of this compound, which may have potential applications in the treatment of chronic pain and other inflammatory conditions. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be useful in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
[5-(methoxymethyl)thiophen-2-yl]-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-22-13-17-7-8-18(25-17)19(21)20-9-10-24-16(12-20)11-14-3-5-15(23-2)6-4-14/h3-8,16H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNHAAGUOSWVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{methyl[(2E)-3-phenylprop-2-en-1-yl]amino}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3819054.png)
![N-(1-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3819061.png)
![6-[4-(2,1,3-benzothiadiazol-4-ylmethyl)piperazin-1-yl]nicotinamide](/img/structure/B3819063.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B3819075.png)
![ethyl (4-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}morpholin-3-yl)acetate](/img/structure/B3819077.png)
![1-isopropyl-4-{[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]methyl}-1H-pyrazole](/img/structure/B3819090.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B3819095.png)
![2-methoxy-5-{2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B3819109.png)
![2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B3819116.png)
![N~4~-(3-fluoro-4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3819122.png)
![N-[(3S)-2-oxo-3-azepanyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3819128.png)
![4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B3819131.png)
![(6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine](/img/structure/B3819134.png)